Rp-dGTP|AS
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Overview
Description
Rp-dGTP|AS, also known as Rp-deoxyguanosine triphosphate alpha-S, is a modified nucleotide analog. It is an enantiomer of the deoxynucleoside triphosphate alpha-S nucleotide, where one of the non-bridging oxygens in the alpha position of the phosphate group is replaced by sulfur. This compound serves as a substrate for SAMHD1, a critical regulator of cellular deoxynucleoside triphosphate levels that curtails the replication of viruses such as HIV-1 in CD4+ myeloid lineage and resting T cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rp-dGTP|AS involves the modification of 2’-deoxyguanosine triphosphate (dGTP). The key step in the synthesis is the replacement of one of the non-bridging oxygens in the alpha position of the phosphate group with sulfur. This can be achieved through a series of phosphorylation and sulfurization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated synthesizers. The process includes the purification of the final product using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Rp-dGTP|AS undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by the SAMHD1 tetrameric complex, resulting in the formation of 2’-deoxynucleosides and triphosphates.
Substitution: The sulfur atom in the alpha position can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Requires the presence of the SAMHD1 enzyme complex.
Substitution: Typically involves nucleophilic reagents under mild conditions.
Major Products Formed
Scientific Research Applications
Rp-dGTP|AS has several scientific research applications, including:
Mechanism of Action
Rp-dGTP|AS exerts its effects by serving as a substrate for the SAMHD1 enzyme complex. The SAMHD1 tetrameric complex facilitates the hydrolysis of this compound into 2’-deoxynucleosides and triphosphates. This hydrolysis process is crucial for regulating cellular deoxynucleoside triphosphate levels and curtailing the replication of viruses such as HIV-1 in CD4+ myeloid lineage and resting T cells .
Comparison with Similar Compounds
Similar Compounds
Rp-dCTP|AS: Similar to Rp-dGTP|AS but with a cytosine base.
Rp-dTTP|AS: Contains a thymine base instead of guanine.
Uniqueness
This compound is unique due to its specific interaction with the SAMHD1 enzyme complex, which plays a critical role in regulating cellular deoxynucleoside triphosphate levels and inhibiting viral replication. This specificity makes it a valuable tool in virology and molecular biology research .
Properties
Molecular Formula |
C10H16N5O12P3S |
---|---|
Molecular Weight |
523.25 g/mol |
IUPAC Name |
[[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3S/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-30(23,31)27-29(21,22)26-28(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,31)(H2,18,19,20)(H3,11,13,14,17)/t4?,5-,6-,30?/m1/s1 |
InChI Key |
IOCRYHATDKHWPM-DIYBILHSSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
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